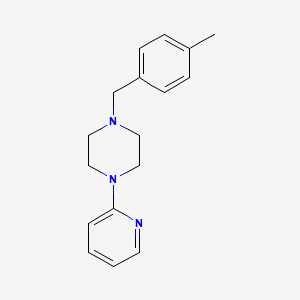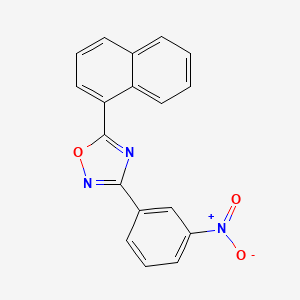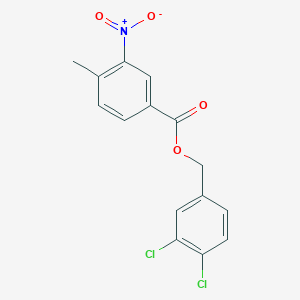![molecular formula C11H16N2O4S B5869485 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide, commonly known as NSC 631570, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of sulfonamides and has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
The exact mechanism of action of NSC 631570 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH balance in tumor microenvironments. By inhibiting the activity of CAIX, NSC 631570 disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
NSC 631570 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potent cytotoxic effects, this compound has been shown to inhibit tumor growth in animal models of cancer. Furthermore, NSC 631570 has been shown to enhance the activity of other anticancer agents, such as cisplatin, when used in combination therapy.
Advantages and Limitations for Lab Experiments
NSC 631570 has several advantages for use in laboratory experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, there are also limitations to its use in laboratory experiments. For example, the exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several potential future directions for research on NSC 631570. One area of interest is the development of more potent analogs of this compound for use in cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of NSC 631570 and its effects on tumor microenvironments. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Synthesis Methods
The synthesis of NSC 631570 involves a multi-step process that starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-methoxyacetyl)ethylamine. The resulting product is then reduced using sodium dithionite to yield NSC 631570 in high purity.
Scientific Research Applications
NSC 631570 has been the subject of numerous scientific studies, with a focus on its potential as an anticancer agent. In vitro studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, NSC 631570 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
properties
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-17-8-11(14)13-7-6-9-2-4-10(5-3-9)18(12,15)16/h2-5H,6-8H2,1H3,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQBTUXDKQYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)


![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)


![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)